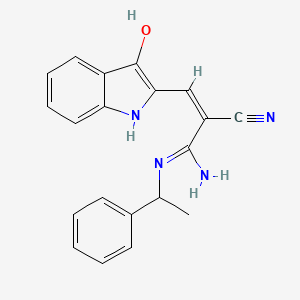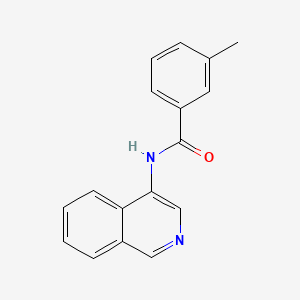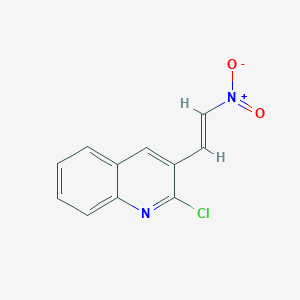
Pycnogenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pycnogenol is a natural plant extract derived from the bark of the French maritime pine tree (Pinus pinaster). This extract is renowned for its potent antioxidant properties, which are attributed to its unique combination of bioflavonoids, procyanidins, and phenolic acids. This compound has been extensively studied for its potential health benefits, including its ability to protect the body against free radicals and oxidative stress, which can contribute to various health conditions such as cardiovascular diseases, aging, and inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pycnogenol is obtained through a proprietary extraction process that involves a solvent-free, water-based method to extract the active compounds from the pine bark. This gentle extraction method preserves the integrity of the bioactive components and ensures their bioavailability . The bark is carefully selected and processed to ensure the highest quality and purity of the extract.
Industrial Production Methods: The industrial production of this compound involves the standardized extraction of bioflavonoids, procyanidins, and phenolic acids from the bark of the French maritime pine tree. The extraction process is designed to maintain the consistency and efficacy of the extract, ensuring that each batch contains specific concentrations of active compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Pycnogenol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its antioxidant and anti-inflammatory properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the extract .
Major Products Formed: The major products formed from the reactions involving this compound include various metabolites that contribute to its antioxidant and anti-inflammatory effects. These metabolites are responsible for the extract’s ability to scavenge free radicals and protect cells from oxidative damage .
Wissenschaftliche Forschungsanwendungen
Pycnogenol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. Some of the key applications are:
Wirkmechanismus
The mechanism of action of Pycnogenol involves its ability to scavenge free radicals and protect cells from oxidative damage. This compound enhances the production of nitric oxide, which relaxes blood vessels and improves blood flow . It also inhibits the activity of enzymes that break down collagen and elastin, promoting skin elasticity and reducing skin fatigue . Additionally, this compound’s anti-inflammatory properties are attributed to its ability to downregulate inflammatory mediators and enhance the expression of antioxidant enzymes .
Vergleich Mit ähnlichen Verbindungen
Pycnogenol is unique due to its comprehensive array of active compounds, including bioflavonoids, procyanidins, and phenolic acids. This unique composition sets it apart from other similar compounds, such as:
Grape Seed Extract: While both this compound and grape seed extract contain procyanidins, this compound has a higher concentration of bioflavonoids and phenolic acids, making it a more potent antioxidant.
Green Tea Extract: Green tea extract is rich in catechins, which are also present in this compound.
Resveratrol: Resveratrol is another potent antioxidant found in red wine and certain berries.
Eigenschaften
CAS-Nummer |
174882-69-0 |
|---|---|
Molekularformel |
C6H14N2O3 |
Molekulargewicht |
0 |
Synonyme |
Pinus pinaster, bark extract |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2H-Cyclopent[d]isoxazole-3-carboxylicacid,3,3a,4,6a-tetrahydro-,(3alpha,3aalpha,6aalpha)-(9CI)](/img/structure/B1171369.png)


